molecular formula C19H22FN3O2 B6725237 N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-fluorobenzamide

N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-fluorobenzamide

Cat. No.: B6725237
M. Wt: 343.4 g/mol
InChI Key: BYDTYYTYVVVAEF-KRWDZBQOSA-N
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Description

N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-fluorobenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.

Properties

IUPAC Name

N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-12(2)17(21)19(25)22-11-13-4-3-5-16(10-13)23-18(24)14-6-8-15(20)9-7-14/h3-10,12,17H,11,21H2,1-2H3,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDTYYTYVVVAEF-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-fluorobenzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid, 3-aminomethylphenylamine, and (2S)-2-amino-3-methylbutanoic acid.

    Amide Bond Formation: The first step involves the formation of an amide bond between 4-fluorobenzoic acid and 3-aminomethylphenylamine. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Peptide Coupling: The resulting intermediate is then coupled with (2S)-2-amino-3-methylbutanoic acid using similar coupling reagents to form the final product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using automated peptide synthesizers and continuous flow reactors. These methods enhance the efficiency and yield of the synthesis while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Chemistry

In chemistry, N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific proteins or enzymes is required.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and amino groups can form hydrogen bonds with active sites, while the fluorobenzamide moiety can engage in hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-chlorobenzamide
  • N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-bromobenzamide
  • N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-iodobenzamide

Uniqueness

Compared to its analogs, N-[3-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]phenyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for further research and development.

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